3,4,5-Triethoxybenzoic acid--benzene (4/1)
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Overview
Description
3,4,5-Triethoxybenzoic acid–benzene (4/1) is a chemical compound that consists of 3,4,5-triethoxybenzoic acid solvated with benzene in a 4:1 ratio. The compound is known for its unique structural properties and has been studied for various applications in scientific research and industry. The molecular formula for 3,4,5-triethoxybenzoic acid is C13H18O5, and it has a molecular weight of 254.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxybenzoic acid typically involves the ethoxylation of benzoic acid derivatives. One common method is the reaction of 3,4,5-trihydroxybenzoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol .
Industrial Production Methods
Industrial production of 3,4,5-triethoxybenzoic acid may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzoic acid derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3,4,5-Triethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxybenzoic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The ethoxy groups on the benzene ring can influence the compound’s solubility and reactivity, making it a versatile molecule for various applications .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
Gallic acid trimethyl ether: Another derivative with methoxy groups.
Veratric acid: Contains methoxy groups on the benzene ring.
Uniqueness
3,4,5-Triethoxybenzoic acid is unique due to its ethoxy substituents, which provide different chemical properties compared to methoxy derivatives. The ethoxy groups can influence the compound’s solubility, reactivity, and potential biological activities, making it distinct from its methoxy counterparts .
Properties
CAS No. |
878026-23-4 |
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Molecular Formula |
C58H78O20 |
Molecular Weight |
1095.2 g/mol |
IUPAC Name |
benzene;3,4,5-triethoxybenzoic acid |
InChI |
InChI=1S/4C13H18O5.C6H6/c4*1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3;1-2-4-6-5-3-1/h4*7-8H,4-6H2,1-3H3,(H,14,15);1-6H |
InChI Key |
OHYCXBNOIOEHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O.CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O.CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O.CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O.C1=CC=CC=C1 |
Origin of Product |
United States |
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